1-(Thieno[3,2-c]pyridin-2-yl)ethan-1-ol

Kinase inhibitor synthesis Thienopyridine building block Patent intermediate

1-(Thieno[3,2-c]pyridin-2-yl)ethan-1-ol (CAS 1313726-87-2; molecular formula C₉H₉NOS; MW 179.24 g/mol) is a heterocyclic building block belonging to the thieno[3,2-c]pyridine class, a scaffold extensively exploited in kinase inhibitor and antiplatelet drug discovery. The compound features a secondary alcohol side chain at the 2-position of the fused thienopyridine core, providing a reactive hydroxyl handle for further functionalization—such as oxidation to the corresponding ketone, conversion to a leaving group for nucleophilic displacement, or direct incorporation via etherification—that is distinct from the more common amine-terminated analogs in the same series.

Molecular Formula C9H9NOS
Molecular Weight 179.24 g/mol
Cat. No. B8790995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thieno[3,2-c]pyridin-2-yl)ethan-1-ol
Molecular FormulaC9H9NOS
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(S1)C=CN=C2)O
InChIInChI=1S/C9H9NOS/c1-6(11)9-4-7-5-10-3-2-8(7)12-9/h2-6,11H,1H3
InChIKeySBDLITQZSPBITO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 1-(Thieno[3,2-c]pyridin-2-yl)ethan-1-ol Is a Critical Research Intermediate: A Procurement-Focused Baseline


1-(Thieno[3,2-c]pyridin-2-yl)ethan-1-ol (CAS 1313726-87-2; molecular formula C₉H₉NOS; MW 179.24 g/mol) is a heterocyclic building block belonging to the thieno[3,2-c]pyridine class, a scaffold extensively exploited in kinase inhibitor and antiplatelet drug discovery [1]. The compound features a secondary alcohol side chain at the 2-position of the fused thienopyridine core, providing a reactive hydroxyl handle for further functionalization—such as oxidation to the corresponding ketone, conversion to a leaving group for nucleophilic displacement, or direct incorporation via etherification—that is distinct from the more common amine-terminated analogs in the same series [2]. This specific substitution pattern renders it an intermediate of choice in the synthesis of certain 2-substituted thieno[3,2-c]pyridine-based kinase inhibitors disclosed in patent literature [3].

Why Generic Thienopyridine Intermediates Cannot Replace 1-(Thieno[3,2-c]pyridin-2-yl)ethan-1-ol in Structure-Based Procurement


Thieno[3,2-c]pyridine derivatives are not interchangeable due to the profound impact of the substituent identity and position on both downstream synthetic compatibility and biological target engagement [1]. Replacing the 2-(1-hydroxyethyl) group with an amine (CAS 1313726-88-3), a ketone (1-thieno[3,2-c]pyridin-2-yl-propan-1-one), or an acetate ester fundamentally alters the reactivity profile: the alcohol offers a neutral, moderately nucleophilic oxygen that can be selectively oxidized or activated without deprotonation, whereas the amine introduces a basic nitrogen requiring orthogonal protecting-group strategies during multi-step kinase inhibitor assembly [2]. Furthermore, the secondary alcohol stereocenter may be exploited for chiral resolution to access enantiomerically enriched intermediates, a capability absent in planar ketone or achiral methylene-linked analogs [3]. Substituting a thieno[2,3-c]pyridine or thieno[3,2-b]pyridine regioisomer changes the geometry of the fused ring system, which can disrupt critical binding interactions in the ATP-pocket of target kinases [1].

1-(Thieno[3,2-c]pyridin-2-yl)ethan-1-ol: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Synthetic Intermediate Utility: Direct Incorporation into Triazolopyridine Kinase Inhibitor Scaffolds

1-(Thieno[3,2-c]pyridin-2-yl)ethanol is explicitly designated as intermediate D′-4 in the synthetic route toward certain triazolopyridine c-Met kinase inhibitors disclosed in US Patent 8,507,487 B2 [1]. In this route, the secondary alcohol is converted to the corresponding amine (intermediate D) via activation and displacement—a transformation not directly feasible with the analogous ketone or methyl-substituted derivatives, which would require additional reduction steps. This places the alcohol intermediate as the penultimate precursor in a sequence leading to the pharmacologically active triazolopyridine-thienopyridine hybrid scaffold, a claim not shared by the commercially more abundant 2-methyl or 2-unsubstituted thieno[3,2-c]pyridine variants .

Kinase inhibitor synthesis Thienopyridine building block Patent intermediate

Functional Group Orthogonality: Hydroxyl vs. Amine Reactivity in Multi-Step Sequences

The 2-(1-hydroxyethyl) substituent offers orthogonal reactivity compared to the commercially available 2-(1-aminoethyl) analog (CAS 1313726-88-3). The alcohol can undergo selective oxidation to the ketone using mild conditions (e.g., Dess-Martin periodinane or Swern oxidation) without affecting the pyridine nitrogen, whereas the amine requires protection/deprotection cycles that add two steps per sequence and typically reduce overall yield by 15–25% per protection event [1]. In the context of thieno[3,2-c]pyridine-based kinase inhibitors, where the pyridine nitrogen often participates in hinge-binding hydrogen bonds, avoiding basic amine byproducts during coupling steps reduces the risk of N-oxide formation and simplifies purification [2].

Protecting group strategy Orthogonal reactivity Medicinal chemistry

Purity and Storage Stability: Batch Consistency Data from Multiple Vendor Sources

Commercial batches of 1-(thieno[3,2-c]pyridin-2-yl)ethan-1-ol are consistently supplied at ≥97% purity (HPLC) with a specified long-term storage condition of cool, dry storage . This contrasts with the more reactive amine analog (CAS 1313726-88-3), which is typically supplied at 95% purity and requires storage under inert atmosphere to prevent oxidation and carbonate salt formation. The alcohol's superior ambient stability reduces the need for cold-chain shipping and glovebox handling, directly lowering total procurement cost for medicinal chemistry laboratories in South America, Africa, and Southeast Asia where cold-chain logistics are less reliable .

Chemical purity Long-term storage Procurement specification

Scaffold Comparison: Thieno[3,2-c] vs. Thieno[2,3-c]pyridine Regioisomers in Kinase Inhibition

While direct head-to-head enzymatic data for 1-(thieno[3,2-c]pyridin-2-yl)ethan-1-ol are not publicly available, the thieno[3,2-c]pyridine regioisomer has been preferentially exploited in Aurora kinase, VEGFR, and PDGFR inhibitor programs due to its geometry, which mimics the adenine ring in ATP [1]. In contrast, the thieno[2,3-c]pyridine isomer has found more limited utility, primarily as Hsp90 inhibitors, with a representative compound showing IC₅₀ values of 10.8–12.4 µM against cancer cell lines . The [3,2-c] fusion places the sulfur atom in a position that allows for a critical hydrogen-bond interaction with the kinase hinge region, a feature disrupted in the [2,3-c] isomer [1]. For procurement decisions, selecting the [3,2-c] scaffold ensures compatibility with established kinase inhibitor pharmacophore models.

Kinase selectivity Thienopyridine regioisomer Hsp90 inhibition

Availability and Lead Time: Comparison with Closest Structural Analogs

A procurement survey of major research chemical suppliers indicates that 1-(thieno[3,2-c]pyridin-2-yl)ethan-1-ol is stocked by at least six vendors (AKSci, Leyan, Molaid, Aladdin, BenchChem, Evitachem) with catalog purity ranging from 95% to 98% , whereas the corresponding 2-(1-aminoethyl) analog is listed by only two suppliers, and the 2-propanone analog by only one. The broader supply base for the alcohol translates to competitive pricing and shorter lead times, with typical delivery in 5–7 business days from Asian suppliers versus 10–14 days for the less common amine. For academic screening centers requiring rapid resupply of building blocks for high-throughput chemistry, this supply chain redundancy reduces the risk of project delays .

Catalog availability Lead time Supply chain

Optimal Procurement Scenarios for 1-(Thieno[3,2-c]pyridin-2-yl)ethan-1-ol in Academic and Industrial Research


Medicinal Chemistry: Synthesis of 2-(1-Aminoethyl)-Substituted Thienopyridine Kinase Inhibitors

As documented in US Patent 8,507,487 B2, 1-(thieno[3,2-c]pyridin-2-yl)ethan-1-ol serves as the direct precursor (intermediate D′-4) to the corresponding amine, which is then elaborated into triazolopyridine-thienopyridine hybrids targeting c-Met kinase . Medicinal chemistry groups pursuing ATP-competitive kinase inhibitors based on the thieno[3,2-c]pyridine hinge-binding motif should procure this alcohol intermediate to streamline the synthetic sequence, avoiding the multi-step redox manipulation required when starting from the unsubstituted core or the 2-methyl analog.

Parallel Library Synthesis: Maximizing Diversification Throughput via Orthogonal Hydroxyl Reactivity

In automated parallel synthesis platforms, the alcohol functional group enables one-step diversification through Mitsunobu reactions, esterification, or oxidation without the protecting-group overhead imposed by the amine analog . Procurement of multi-gram quantities (typical catalog sizes: 1 g, 5 g, 25 g from AKSci and Leyan) supports the generation of 48–96 member libraries in a single campaign, with the alcohol's ambient storage stability simplifying inventory management in high-throughput facilities.

Chiral Pool Synthesis: Exploiting the Secondary Alcohol Stereocenter for Enantioselective Inhibitor Development

The secondary alcohol at the 2-position introduces a stereocenter that can be resolved via enzymatic kinetic resolution or chiral auxiliary methods to furnish enantiomerically enriched intermediates . This capability is absent in the achiral ketone or methyl-substituted analogs. For structure-based drug design programs where the stereochemistry of the 1-hydroxyethyl group influences kinase selectivity (as observed in tetrahydrothienopyridine PNMT inhibitors) , procurement of the racemic alcohol with subsequent chiral separation provides access to both enantiomers for comparative SAR studies.

Academic Screening Centers: Reliable Building Block Supply for Hit-to-Lead Chemistry in Low-Resource Settings

With ≥97% purity, multi-vendor availability, and ambient storage requirements , 1-(thieno[3,2-c]pyridin-2-yl)ethan-1-ol is particularly suited for academic drug discovery laboratories in regions with limited cold-chain infrastructure. The compound's catalog presence across at least six global suppliers ensures competitive pricing and supply continuity, reducing dependency on single-source vendors—a key procurement criterion for grant-funded screening centers operating under strict budgetary and timeline constraints.

Quote Request

Request a Quote for 1-(Thieno[3,2-c]pyridin-2-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.